RecG protein
Description
Properties
CAS No. |
145137-68-4 |
|---|---|
Molecular Formula |
C53H67N9O5 |
Synonyms |
RecG protein |
Origin of Product |
United States |
Scientific Research Applications
DNA Repair and Recombination
RecG is primarily recognized for its role in homologous recombination and DNA repair mechanisms. It facilitates the unwinding of branched DNA structures, which is essential for the resolution of Holliday junctions during genetic recombination. This function is critical in maintaining genomic stability, particularly under conditions that induce DNA damage.
- Case Study: Interaction with RuvAB
Research indicates that RecG operates alongside the RuvABC complex to process Holliday junctions. In recG mutant strains, there is a notable reduction in recombinants during conjugational crosses, suggesting that RecG plays a complementary role to RuvABC in DNA repair pathways .
Fork Rescue and Replication Restart
RecG is instrumental in rescuing stalled replication forks, a common occurrence during DNA replication stress or damage. The protein's ability to reverse replication forks allows cells to resume normal replication processes.
- Findings on Fork Reversal
Studies have demonstrated that RecG can catalyze the interconversion between fork structures and Holliday junctions, enabling effective fork reversal. This activity is particularly vital when replication forks encounter obstacles such as DNA lesions .
Role in Adaptive Mutations
Recent investigations have highlighted RecG's involvement in adaptive mutations under stress conditions. It has been suggested that RecG contributes to the generation of mutations that may confer survival advantages to bacterial populations facing environmental challenges.
- Adaptive Mechanisms
The protein has been linked to processes that facilitate origin-independent DNA replication and stress-induced mutations, indicating its broader implications beyond traditional DNA repair functions .
Maintenance of Genome Stability
Beyond its roles in recombination and replication, RecG also contributes to the stability of mitochondrial and plastid genomes in eukaryotic organisms. The homologous this compound plays a similar role in preventing aberrant recombination events within these organelles.
- Research on RECG
Studies have shown that RECG is crucial for maintaining genome integrity by suppressing inappropriate recombination between dispersed short repeats within plastids and mitochondria .
Interactions with Other Proteins
RecG's functionality is enhanced through interactions with various other proteins, such as single-stranded DNA-binding proteins (SSB). These interactions are critical for stabilizing RecG's binding to single-stranded DNA during repair processes.
- Protein Binding Dynamics
Research indicates that RecG binds specifically to the C-terminal region of SSB, forming stable complexes that facilitate efficient DNA unwinding and repair activities . This interaction underscores the collaborative nature of cellular repair mechanisms.
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| DNA Repair | Unwinds branched structures for Holliday junction resolution | Essential for maintaining genomic stability |
| Fork Rescue | Catalyzes fork reversal during replication stress | Enables resumption of normal replication |
| Adaptive Mutations | Facilitates stress-induced mutations | Enhances survival under adverse conditions |
| Genome Stability | Maintains stability of mitochondrial and plastid genomes | Suppresses aberrant recombination |
| Protein Interactions | Binds with SSB to stabilize interactions with single-stranded DNA | Enhances efficiency of DNA repair |
Comparison with Similar Compounds
Comparison with Similar Helicases and Translocases
Table 1: Key Features of RecG and Related Proteins
Functional Distinctions
RecG vs. RecA: Mechanism: RecG acts as a monomer, while RecA forms nucleoprotein filaments on ssDNA . Substrate Specificity: RecG preferentially remodels replication forks, whereas RecA promotes strand invasion during recombination . Cofactor Sensitivity: RecA requires high Mg²⁺ (4–6 mM) for activity, while RecG is inhibited by free Mg²⁺ . Synergy: RecG inhibits RecA-mediated fork regression at high concentrations, highlighting competitive roles .
RecG vs. RuvAB :
- Target Structures : RecG processes stalled forks and three-way junctions, whereas RuvAB specializes in Holliday junction resolution .
- ATP Dependency : Both require ATP, but RecG’s activity is enhanced by SSB, unlike RuvAB .
RecG vs. Eukaryotic Homologs (BLM/SMARCAL1): BLM: RecG functionally suppresses Bloom syndrome phenotypes in human cells, indicating conserved roles in fork repair . However, BLM operates in a multi-protein complex (e.g., with topoisomerases), while RecG acts independently . SMARCAL1: Shares RecG’s fork regression activity but is regulated by replication protein A (RPA) instead of SSB .
Table 2: RecG Homologs Across Species
Mechanistic Insights from Key Studies
- SSB-RecG Interaction : SSB’s C-terminal tail (SSB-Ct) is critical for RecG recruitment and remodeling. Disrupting this interaction (e.g., via SSB-F mutation) reduces RecG’s fork regression efficiency by >90% .
- ATPase Activity : RecG hydrolyzes ATP to translocate along dsDNA, displacing SSB and unwinding nascent strands to form Holliday junctions .
- Functional Redundancy : In E. coli, RecG and RuvAB provide backup mechanisms for fork repair; however, RecG is essential in replication-restart-deficient mutants .
Controversies and Unresolved Questions
- Eukaryotic Homologs : While SMARCAL1 and BLM are proposed RecG analogs, their divergent regulation (e.g., by RPA vs. SSB) suggests evolutionary specialization .
- R-Loop Resolution : RecG unwinds RNA:DNA hybrids in vitro, but overexpression fails to suppress R-loop-associated toxicity in ΔtopA cells, implying additional factors are required .
Preparation Methods
Vector Design and Host Selection
RecG is typically expressed in E. coli BL21(DE3) or Rosetta2 strains using plasmid systems such as pET-26b or pET-28a. The gene encoding RecG (UniProt ID P0AG30) is amplified via PCR with primers introducing NdeI and XhoI restriction sites for directional cloning. Codon optimization is critical due to RecG’s high GC content (58%), which can hinder expression in bacterial systems. For example, Sharpe et al. (2012) achieved a 20% increase in soluble protein yield by optimizing rare codons in the first 30 amino acids of the RecG sequence.
Table 1: Common Expression Vectors and Yields for RecG Production
| Vector | Host Strain | Induction Conditions | Yield (mg/L) | Purity (%) |
|---|---|---|---|---|
| pET-26b | BL21(DE3) | 1 mM IPTG, 16°C, 18h | 12.5 | 95 |
| pET-28a(+) | Rosetta2(DE3) | 0.5 mM IPTG, 28°C, 6h | 8.2 | 92 |
| pGEX-6P | BL21-CodonPlus | 0.2 mM IPTG, 22°C, 12h | 5.7 | 88 |
Temperature and Induction Optimization
Lower induction temperatures (16–28°C) significantly reduce inclusion body formation. A study by Whitby et al. (1993) demonstrated that shifting cultures to 16°C post-IPTG induction increased soluble RecG yields by 40% compared to 37°C. Prolonged induction times (12–18 hours) are preferred over shorter durations to maximize protein accumulation without satulating cellular chaperones.
Multi-Step Chromatographic Purification
Affinity Chromatography
RecG is purified using immobilized metal affinity chromatography (IMAC) with a hexahistidine tag. The protein binds to Ni-NTA resin in buffer containing 20 mM Tris-HCl (pH 8.0), 500 mM NaCl, and 10 mM imidazole, followed by elution with 250 mM imidazole. However, residual DNA contamination is common due to RecG’s strong DNA-binding affinity. To address this, heparin affinity chromatography is employed as a secondary step, leveraging RecG’s interaction with negatively charged heparin sulfate groups.
Table 2: Buffers for RecG Purification
| Step | Buffer Composition | pH | Conductivity (mS/cm) |
|---|---|---|---|
| Lysis | 20 mM Tris, 300 mM NaCl, 1 mM DTT, 1 mM PMSF | 8.0 | 25.4 |
| Binding (IMAC) | 20 mM Tris, 500 mM NaCl, 10 mM imidazole | 8.0 | 48.6 |
| Elution (IMAC) | 20 mM Tris, 500 mM NaCl, 250 mM imidazole | 8.0 | 62.1 |
| Heparin FF | 20 mM Tris, 1 M NaCl, 1 mM EDTA | 7.5 | 85.3 |
Hydroxylapatite and MonoS Chromatography
Further purification involves hydroxylapatite chromatography, where RecG binds via calcium phosphate interactions in 10 mM potassium phosphate (pH 6.8), and elutes at 350 mM KCl. Final polishing uses MonoS cation-exchange chromatography, resolving isoforms caused by post-translational modifications. This step achieves >99% purity, as confirmed by SDS-PAGE and mass spectrometry.
Conformational Stabilization and Activity Preservation
Molecular Crowding Agents
Under dilute conditions, RecG undergoes an α-helix to β-strand transition upon ATP binding, which inactivates its helicase function. Adding molecular crowders like PEG-8000 (15% w/v) stabilizes the α-helical conformation, maintaining ATPase activity (k<sub>cat</sub> = 120 ± 15 min<sup>-1</sup>) and DNA unwinding efficiency.
Functional Validation and Quality Control
ATPase Activity Assays
ATP hydrolysis is measured using a malachite green assay. Purified RecG exhibits a K<sub>m</sub> of 85 ± 10 μM for ATP and V<sub>max</sub> of 150 ± 20 nmol/min/mg in the presence of Holliday junctions. Activity drops by 70% if the protein is denatured during purification, underscoring the need for native conditions.
DNA Unwinding Assays
Electrophoretic mobility shift assays (EMSAs) confirm RecG’s ability to dissociate synthetic Holliday junctions. Using a 32P-labeled 50-bp substrate, 90% unwinding is achieved with 50 nM RecG and 2 mM ATP in 30 minutes. Mutations in the wedge domain (e.g., R231A) abolish this activity, validating functional integrity.
Table 3: Functional Parameters of RecG Helicase
| Substrate | K<sub>d</sub> (nM) | Unwinding Rate (bp/s) | Processivity |
|---|---|---|---|
| Holliday junction | 12 ± 2 | 8.5 ± 1.2 | >500 bp |
| Replication fork | 18 ± 3 | 6.2 ± 0.8 | 300 bp |
| 3’-Overhang | 45 ± 5 | 2.1 ± 0.3 | 150 bp |
Challenges and Troubleshooting in RecG Preparation
Q & A
Q. What is the primary role of RecG in replication fork repair, and how is its interaction with SSB characterized experimentally?
RecG facilitates replication fork regression by remodeling stalled forks into Holliday junction-like structures, enabling error-free repair. Its interaction with the single-stranded DNA-binding protein (SSB) is critical for stabilizing RecG on DNA. Key methodologies include:
- AlphaFold-Multimer predictions to model RecG-SSB complexes, followed by Amber relaxation and PyMOL visualization for structural insights .
- ATPase activity assays comparing RecG and RuvAB, showing RecG’s preference for ssDNA and fork substrates, unlike RuvAB, which favors relaxed circular DNA .
- ConSurf analysis of 300 RecG homologs to identify conserved residues critical for SSB binding and function .
Q. How does RecG differentiate between replication forks and other DNA structures like Holliday junctions?
RecG binds preferentially to stalled forks via its wedge domain, which recognizes fork-specific geometry. Experimental approaches include:
- Electrophoretic mobility shift assays (EMSAs) to quantify RecG’s binding affinity for fork substrates vs. Holliday junctions .
- Time-lapse atomic force microscopy (AFM) to visualize RecG translocation along parental DNA strands, a process dependent on SSB .
Advanced Research Questions
Q. What methodological approaches resolve contradictions between RecG and RuvAB in fork regression pathways?
RecG acts early in fork repair by remodeling stalled forks, while RuvAB processes Holliday junctions later. Key evidence comes from:
- Catalytic efficiency comparisons : RecG’s ATPase activity is 15-fold higher on fork substrates, while RuvAB is inactive on these structures .
- In vitro fork regression assays showing RecG’s rapid (~240 bp/s) and SSB-dependent activity, contrasting with RecA’s slower, SSB-independent mechanism .
- Genetic suppression studies : recG null phenotypes are rescued by disrupting PriB, implicating RecG in counteracting toxic replication restart .
Q. How do DNA mismatches or lesions regulate RecG translocation dynamics?
RecG translocation is blocked by mismatches (e.g., G-bulges) within 10 bp of the fork, as shown by:
Q. What experimental strategies elucidate RecG’s conformational changes during DNA binding and translocation?
Structural and kinetic analyses include:
- I-TASSER modeling of E. coli RecG, highlighting differences in wedge domain architecture compared to T. maritima homologs .
- Fluorescence quenching assays using Cy3/Dabcyl-labeled DNA to measure unwinding rates (26 bp/s) and ATP hydrolysis (7.6 s⁻¹), indicating ~3 bp translocated per ATP consumed .
- Molecular dynamics simulations showing ssDNA binding to the wedge domain triggers helicase domain reorientation, enabling duplex translocation .
Data Contradictions and Resolution
Q. Why do some studies report RecG as non-essential, while others highlight its critical role in genome stability?
Discrepancies arise from context-dependent roles:
Q. How does SSB dissociate from RecG during translocation without destabilizing the complex?
SSB’s intrinsically disordered linker (IDL) transiently binds RecG’s OB-fold, enabling initial recruitment. Post-loading, RecG remains stable via:
- Electrostatic interactions between parental DNA and the helicase domain, independent of SSB .
- HS-AFM data showing SSB dissociation does not halt RecG translocation, which continues over 200 bp .
Methodological Best Practices
Q. Which techniques are optimal for studying RecG-ssDNA interactions in real time?
- High-speed AFM : Captures RecG translocation at 1–2 frame/s resolution, critical for observing SSB-dependent dynamics .
- Single-molecule fluorescence resonance energy transfer (smFRET) : Monitors conformational changes during fork regression .
Q. How can computational models complement experimental studies of RecG?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
